
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane is an organic compound that belongs to the class of oxazinanes. This compound features a six-membered ring containing both oxygen and nitrogen atoms, with a benzoyloxy group and a phenyl group attached. The presence of these functional groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with 2-phenyl-1,3-oxazinane in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of benzoyl quinones.
Reduction: Formation of 3-(hydroxy)-2-phenyl-1,3-oxazinane.
Substitution: Introduction of alkyl or acyl groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with enzymes or receptors in biological systems. The oxazinane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
3-(Benzoyloxy)-2-phenyl-1,3-oxazolidine: Similar structure but with a five-membered ring.
3-(Benzoyloxy)-2-phenyl-1,3-oxazine: Similar structure but with a six-membered ring containing an additional nitrogen atom.
3-(Benzoyloxy)-2-phenyl-1,3-oxazepane: Similar structure but with a seven-membered ring.
Uniqueness: 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogues.
Propiedades
Número CAS |
88690-77-1 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(2-phenyl-1,3-oxazinan-3-yl) benzoate |
InChI |
InChI=1S/C17H17NO3/c19-17(15-10-5-2-6-11-15)21-18-12-7-13-20-16(18)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |
Clave InChI |
SJWIVFGFTLAPSB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(OC1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
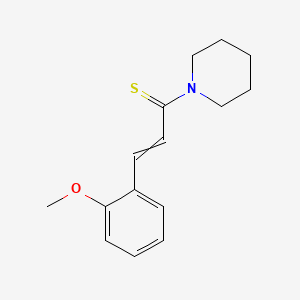
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
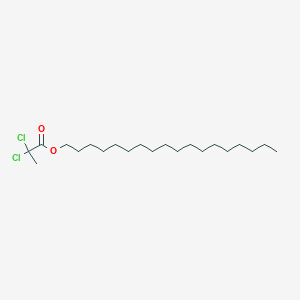
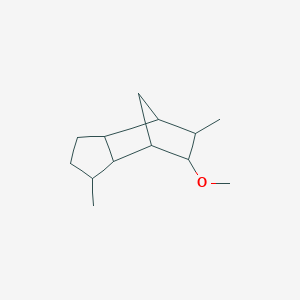

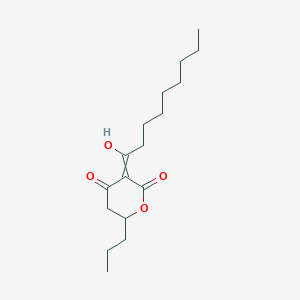
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
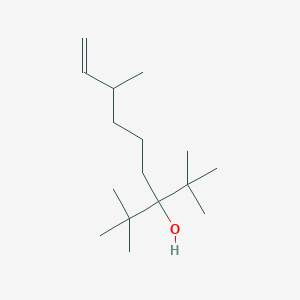
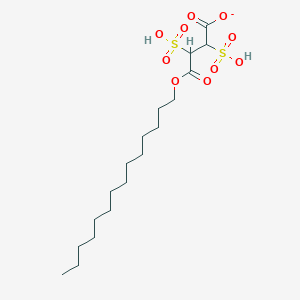
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
